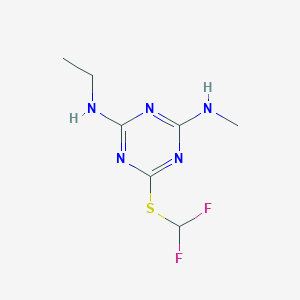
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of difluoromethylthio, ethyl, and methyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine compounds.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of cyanuric chloride with an amine, such as ethylamine, to introduce the N-ethyl group.
Thioether Formation: The next step involves the introduction of the difluoromethylthio group. This can be achieved by reacting the intermediate with a suitable thiol reagent, such as difluoromethylthiol.
Methylation: Finally, the compound is methylated using a methylating agent, such as methyl iodide, to introduce the N’-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Protein Binding: Interacting with proteins and affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: Known for its use in herbicides.
1,3,5-Triazine-2,4-diamine, 6-methyl-: Used in the synthesis of pharmaceuticals.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Investigated for its potential anticancer properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
103427-38-9 |
|---|---|
Molekularformel |
C7H11F2N5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
6-(difluoromethylsulfanyl)-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11F2N5S/c1-3-11-6-12-5(10-2)13-7(14-6)15-4(8)9/h4H,3H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
QUWVBICMOCSNPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NC)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
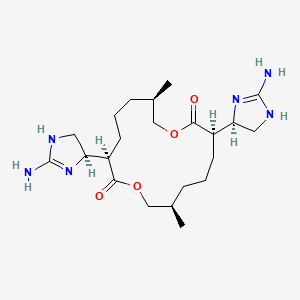
![1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea](/img/structure/B14159443.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14159452.png)
![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
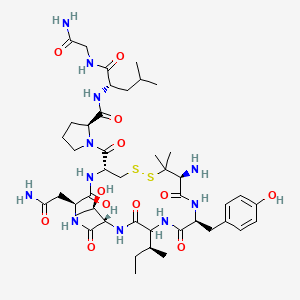
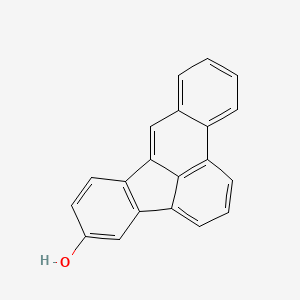
![2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14159486.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine](/img/structure/B14159487.png)
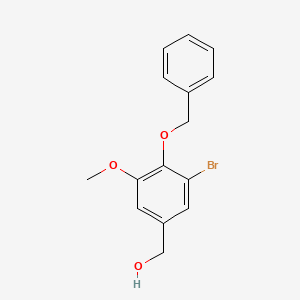

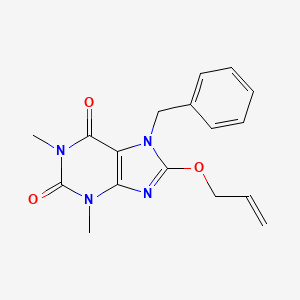

![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
